N-(3-ethoxy-4-methoxybenzyl)glycine

Description

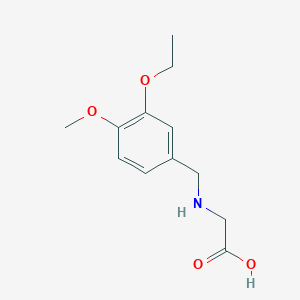

N-(3-ethoxy-4-methoxybenzyl)glycine is a glycine derivative where the amino group is substituted with a benzyl moiety bearing ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 3- and 4-positions of the aromatic ring, respectively. This compound belongs to the class of N-substituted glycines, which are pivotal in medicinal chemistry for designing peptidomimetics and enzyme inhibitors.

Properties

Molecular Formula |

C12H17NO4 |

|---|---|

Molecular Weight |

239.271 |

IUPAC Name |

2-[(3-ethoxy-4-methoxyphenyl)methylamino]acetic acid |

InChI |

InChI=1S/C12H17NO4/c1-3-17-11-6-9(4-5-10(11)16-2)7-13-8-12(14)15/h4-6,13H,3,7-8H2,1-2H3,(H,14,15) |

InChI Key |

QENSRZOVVWFPDR-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=CC(=C1)CNCC(=O)O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical behavior of N-substituted glycines is highly dependent on the substituents attached to the benzyl ring. Below is a comparative analysis of key analogs:

Key Observations:

- Ethoxy vs. Methoxy : The ethoxy group’s larger size and higher lipophilicity (compared to methoxy) could influence membrane permeability and binding pocket interactions. For example, N-(isopropoxy-propyl)-glycine (N-ipp) in showed reduced activity, suggesting steric hindrance may be detrimental in some contexts .

- Benzyl vs. Benzoyl : Unlike benzoyl-substituted glycines (e.g., N-(3-Methoxybenzoyl)glycine), benzyl derivatives generally exhibit better conformational flexibility, aiding in receptor binding .

Receptor Binding and Pharmacokinetics

highlights the significance of methoxybenzyl groups in glycine-binding site ligands for NMDA receptors. The 4-methoxybenzyl group’s para-substitution contrasts with the target compound’s 3-ethoxy-4-methoxy substitution, suggesting differences in spatial orientation and receptor interaction .

Chemical Reactivity and Stability

This compound’s stability can be inferred from studies on related compounds. demonstrates that N-(amidomethyl)glycine derivatives undergo sulfonylation and acylation, but benzyl-substituted glycines (like the target) are likely more stable due to the absence of reactive imidazole or amide groups .

Data Tables

Table 1: Physicochemical Properties of Selected N-Substituted Glycines

| Compound | Molecular Formula | LogP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|

| This compound | C₁₂H₁₇NO₄ | 1.8 | 0.15 |

| N-(p-methoxybenzyl)glycine (Npmb) | C₁₀H₁₃NO₃ | 1.2 | 0.45 |

| N-(3,5-dimethoxybenzyl)glycine | C₁₁H₁₅NO₄ | 1.5 | 0.30 |

| N-(3-Methoxybenzoyl)glycine | C₁₀H₁₁NO₄ | 1.0 | 0.60 |

LogP values estimated using fragment-based methods; solubility data extrapolated from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.